Home > Products > Screening Compounds P86262 > CCR8 antagonist 1
CCR8 antagonist 1 -

CCR8 antagonist 1

Catalog Number: EVT-10912106
CAS Number:
Molecular Formula: C26H29N3O5S
Molecular Weight: 495.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

CCR8 antagonist 1 is a compound that targets the human CC chemokine receptor 8, which has been identified as a significant therapeutic target in cancer and autoimmune diseases. The human CC chemokine receptor 8 is a member of the G-protein coupled receptor family and plays a crucial role in immune responses by mediating the migration of regulatory T cells to sites of inflammation or tumors. The development of CCR8 antagonists, including CCR8 antagonist 1, aims to inhibit these pathways, potentially enhancing immune responses against tumors or modulating autoimmune conditions.

Source and Classification

CCR8 antagonist 1 is classified as a small molecule antagonist derived from a naphthalene-sulfonamide scaffold. This structure is distinct from the common pharmacophores used in most small-molecule chemokine receptor antagonists, which typically activate rather than inhibit CCR8. The unique design of CCR8 antagonist 1 allows it to function as an inverse agonist, effectively blocking the receptor's activity in response to its natural ligand, CCL1 .

Synthesis Analysis

The synthesis of CCR8 antagonist 1 involves several key methods that emphasize both chemical stability and biological efficacy. The compound is synthesized using standard organic chemistry techniques, including:

  • Naphthalene-sulfonamide formation: This involves the reaction of naphthalene derivatives with sulfonyl chlorides under basic conditions.
  • Purification: The synthesized compound undergoes purification through techniques such as column chromatography to ensure high purity levels necessary for biological assays.
  • Characterization: Techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of CCR8 antagonist 1.

Technical details regarding specific reaction conditions or catalysts used in the synthesis may vary based on the desired yield and purity of the final product.

Molecular Structure Analysis

The molecular structure of CCR8 antagonist 1 can be analyzed using various spectroscopic techniques. The compound features:

  • Core structure: A naphthalene ring system bonded to a sulfonamide group, which is essential for its interaction with the CCR8 receptor.
  • Molecular weight: The molecular weight is typically calculated based on its chemical formula, which includes carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

Data from crystallography or computational modeling can provide insights into the three-dimensional conformation of CCR8 antagonist 1 and its binding interactions with the CCR8 receptor.

Chemical Reactions Analysis

CCR8 antagonist 1 engages in specific chemical reactions that facilitate its function as an antagonist. These include:

  • Binding interactions: The compound competes with the endogenous ligand CCL1 for binding to the CCR8 receptor. This competition can be quantified using radiolabeled binding assays.
  • Inhibition assays: Functional assays are conducted to measure the inhibitory effects of CCR8 antagonist 1 on CCL1-induced signaling pathways in cell-based systems.

Technical details regarding these reactions often involve kinetic studies to determine binding affinities (IC50 values) and other pharmacological parameters.

Mechanism of Action

The mechanism of action for CCR8 antagonist 1 involves:

  • Competitive inhibition: By binding to CCR8, this compound prevents CCL1 from activating the receptor. This blockade inhibits downstream signaling pathways typically mediated by G-proteins.
  • Impact on cellular functions: Inhibition of CCR8 activity leads to reduced chemotaxis of regulatory T cells, which may enhance anti-tumor immunity or modulate autoimmune responses.

Data from calcium mobilization assays and β-arrestin recruitment studies reveal how CCR8 antagonist 1 alters receptor signaling dynamics compared to agonists .

Physical and Chemical Properties Analysis

The physical and chemical properties of CCR8 antagonist 1 include:

  • Solubility: Solubility profiles are essential for determining the compound's bioavailability; studies may indicate moderate solubility in organic solvents.
  • Stability: Stability assessments under various pH conditions help predict shelf life and usability in biological applications.
  • Melting point: This property can provide insight into the purity and crystallinity of the compound.

Relevant data from these analyses contribute to understanding how CCR8 antagonist 1 behaves in biological systems.

Applications

CCR8 antagonist 1 has several scientific applications:

  • Cancer immunotherapy: By inhibiting CCR8, this compound may enhance immune responses against tumors by preventing regulatory T cell migration into tumor sites.
  • Autoimmune disease modulation: Its ability to block regulatory T cell functions may help in treating conditions where these cells contribute to disease pathology.
  • Research tool: As a selective inhibitor, it serves as a valuable tool for studying CCR8 signaling pathways and their roles in various physiological processes.
Introduction to CCR8 as a Therapeutic Target in Immunomodulation

CCR8 Signaling in Immune Homeostasis and Pathological Contexts

CC chemokine receptor 8 (CC chemokine receptor 8) belongs to the G-protein-coupled receptor superfamily and is activated predominantly by its cognate ligand CC chemokine ligand 1 (CC chemokine ligand 1). This receptor-ligand axis serves as a critical regulator of immune cell trafficking under physiological and pathological conditions. The CC chemokine receptor 8 signaling cascade initiates through Gαi-protein activation, leading to intracellular calcium mobilization, phosphorylation of extracellular signal-regulated kinases 1 and 2, and downstream activation of signal transducer and activator of transcription proteins. These molecular events collectively mediate chemotactic responses in diverse immune cell populations [4] [5]. Under homeostatic conditions, CC chemokine receptor 8 exhibits restricted expression patterns, predominantly localizing to thymic medulla regions where it facilitates thymocyte development and contributes to central tolerance establishment. Peripheral expression is observed in specialized Regulatory T cell subsets and type 2 T helper cells, where it participates in the resolution of inflammatory responses and maintenance of mucosal immunity [4] [7].

Pathological CC chemokine receptor 8 dysregulation manifests prominently in oncogenesis and inflammatory disorders. In multiple cancer types, including breast carcinoma, colorectal carcinoma, and lung adenocarcinoma, malignant cells and stromal components overexpress CC chemokine ligand 1, establishing chemotactic gradients that recruit CC chemokine receptor 8-positive leukocytes. In inflammatory bowel disease, CC chemokine receptor 8-positive Regulatory T cell infiltration correlates with disease severity, while in atopic dermatitis, CC chemokine receptor 8 mediates the recruitment of interleukin-4-producing T helper 2 cells to inflamed skin [4] [5] [7]. This pathological repositioning transforms CC chemokine receptor 8 from a homeostatic regulator to a disease-promoting factor, creating a compelling rationale for therapeutic intervention.

Table 1: CC Chemokine Receptor 8 Ligands and Their Functional Implications

LigandReceptor SpecificityPrimary Cell TargetsPathophysiological Context
CC chemokine ligand 1CC chemokine receptor 8Regulatory T cells, T helper 2 cells, Tumor-associated macrophagesTumor immunosuppression, Allergic inflammation
CC chemokine ligand 18*CC chemokine receptor 8 (weak affinity)Immature dendritic cells, MacrophagesChronic inflammation, Fibrotic diseases
CC chemokine ligand 16*CC chemokine receptor 8 (weak affinity)Monocytes, Vascular endothelial cellsAtherosclerosis, Angiogenesis

Note: Weak affinity ligands may signal through additional chemokine receptors. Primary pathological contexts are supported by experimental evidence from peer-reviewed studies [4] [5] [7].

The therapeutic significance of CC chemokine receptor 8 signaling extends beyond ligand-receptor inhibition. Recent structural analyses reveal that CC chemokine receptor 8 undergoes post-translational modifications within the tumor microenvironment, including tyrosine sulfation in its N-terminal domain, which dramatically enhances CC chemokine ligand 1 binding affinity. Additionally, receptor dimerization events and cross-talk with other immune checkpoint receptors (e.g., programmed cell death protein 1) create complex signaling networks that amplify immunosuppressive pathways in malignant settings [5] [7]. These molecular insights provide the foundation for structure-guided development of targeted antagonists.

Role of CC Chemokine Receptor 8-Positive Tumor-Infiltrating Regulatory T Cells in Immune Evasion

Tumor-infiltrating Regulatory T cells constitute a specialized immunosuppressive lineage distinguished by their high co-expression of CC chemokine receptor 8 and forkhead box protein P3. These cells exhibit a tissue-resident phenotype and accumulate preferentially within the tumor microenvironment through CC chemokine ligand 1-mediated chemotaxis. Single-cell transcriptomic analyses of human tumor specimens have revealed that CC chemokine receptor 8-positive Tumor-infiltrating Regulatory T cells comprise 50-70% of the total Regulatory T cell pool across multiple solid malignancies, compared to <5% in matched peripheral blood and <15% in adjacent non-malignant tissues [2] [4] [8]. This selective enrichment establishes CC chemokine receptor 8 as the most specific surface marker for tumor-resident Regulatory T cells identified to date.

The immunosuppressive machinery of CC chemokine receptor 8-positive Tumor-infiltrating Regulatory T cells operates through multifaceted mechanisms:

  • Cytokine Secretion: Interleukin-10, transforming growth factor-β, and interleukin-35 production directly inhibits cytotoxic T lymphocyte activation and dendritic cell maturation
  • Checkpoint Molecule Expression: Cytotoxic T lymphocyte-associated protein 4 and T cell immunoreceptor with immunoglobulin and immunoreceptor tyrosine-based inhibition motif domains engagement deactivates antigen-presenting cells and effector T cells
  • Metabolic Disruption: Adenosine generation via ectonucleotidases CD39/CD73 and interleukin-2 sequestration depletes essential T cell activation signals
  • Direct Cytotoxicity: Granzyme B/perforin-mediated killing of activated CD8-positive T cells and natural killer cells [3] [4] [8]

Table 2: Immunosuppressive Molecule Profile of CC Chemokine Receptor 8-Positive Tumor-Infiltrating Regulatory T Cells

Molecular CategorySpecific MarkersFunctional SignificanceTherapeutic Implications
Transcription FactorsForkhead box protein P3, Helios, RAR-related orphan receptor gammaLineage stability, Suppressive programmingNot directly druggable
Surface ReceptorsCC chemokine receptor 8, Cytotoxic T lymphocyte-associated protein 4, T cell immunoreceptor with immunoglobulin and immunoreceptor tyrosine-based inhibition motif domains, CD39, CD73Immune checkpoint function, Adenosine productionAntibody-mediated blockade
Secreted FactorsInterleukin-10, Transforming growth factor-β, Interleukin-35, AdenosineEffector T cell suppressionCytokine neutralization
Cytolytic MoleculesGranzyme B, PerforinEffector lymphocyte killingProtease inhibition

Data derived from flow cytometry and single-cell RNA sequencing analyses of human tumor samples [2] [4] [8].

Clinical correlative studies demonstrate that CC chemokine receptor 8-positive Tumor-infiltrating Regulatory T cell infiltration density inversely correlates with patient survival outcomes. In hepatocellular carcinoma, high CC chemokine receptor 8-positive cell density (>200 cells/mm²) associates with advanced tumor stage, increased metastatic burden, and reduced median overall survival (14.2 months versus 28.6 months in low-density cohorts). The Cancer Genome Atlas analysis of breast cancer transcriptomes reveals that CC chemokine receptor 8 gene expression serves as an independent prognostic factor for recurrence-free survival, with high expression conferring a 3.2-fold increased risk of disease progression [4] [8]. These clinical observations validate CC chemokine receptor 8-positive Regulatory T cells as a viable therapeutic target across diverse oncological indications.

Rationale for CC Chemokine Receptor 8 Antagonism in Cancer Immunotherapy

The strategic inhibition of CC chemokine receptor 8 offers a multipronged therapeutic approach against tumor immune evasion mechanisms. First-generation antagonists function through competitive displacement of CC chemokine ligand 1, preventing G-protein activation and subsequent chemotaxis. This blockade interrupts the continuous recruitment of circulating CC chemokine receptor 8-positive Regulatory T cell precursors into the tumor microenvironment, effectively starving the tumor of its primary immunosuppressive mediators [3] [6] [8]. Beyond migration inhibition, emerging evidence indicates that CC chemokine receptor 8 antagonists induce functional reprogramming of resident Tumor-infiltrating Regulatory T cells. Transcriptomic profiling of antagonist-treated cells reveals downregulation of forkhead box protein P3, cytotoxic T lymphocyte-associated protein 4, and interleukin-10, coupled with diminished in vitro suppressive capacity [8].

The molecular architecture of CC chemokine receptor 8 antagonists has evolved significantly since initial discovery efforts. CC chemokine receptor 8 antagonist 1 (chemical name: ethyl (S)-4-({[2-(4-methylphenyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-4-yl]carbonyl}amino)-5-(3-nitropyridin-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate) exemplifies modern antagonist design with its subnanomolar binding affinity (equilibrium dissociation constant = 1.6 nanomolar) and >1000-fold selectivity over related chemokine receptors (CC chemokine receptor 4, CC chemokine receptor 5, CC chemokine receptor 7) [6]. Structural optimization focused on reducing human ether-a-go-go-related gene potassium channel inhibition mitigated cardiotoxicity risks while maintaining potent receptor antagonism.

Properties

Product Name

CCR8 antagonist 1

IUPAC Name

ethyl 4-[[4-[(2-methylbenzoyl)amino]naphthalen-1-yl]sulfonylamino]piperidine-1-carboxylate

Molecular Formula

C26H29N3O5S

Molecular Weight

495.6 g/mol

InChI

InChI=1S/C26H29N3O5S/c1-3-34-26(31)29-16-14-19(15-17-29)28-35(32,33)24-13-12-23(21-10-6-7-11-22(21)24)27-25(30)20-9-5-4-8-18(20)2/h4-13,19,28H,3,14-17H2,1-2H3,(H,27,30)

InChI Key

LGJRRERRFSZFTJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC(CC1)NS(=O)(=O)C2=CC=C(C3=CC=CC=C32)NC(=O)C4=CC=CC=C4C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.